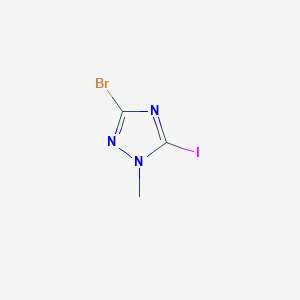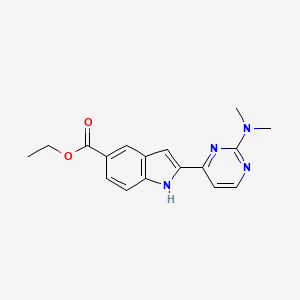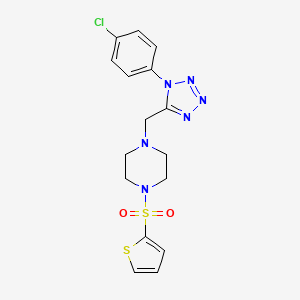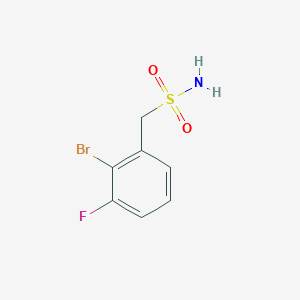
(2-Bromo-3-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2-Bromo-3-fluorophenyl)methanesulfonamide" is a chemical entity that can be derived from bromophenyl methanesulfonamide precursors. It is related to various research efforts in the synthesis of heterocyclic compounds and functionalized aromatic systems. The presence of both bromo and fluoro substituents on the aromatic ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various methodologies. For instance, bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation, which could potentially be adapted for the synthesis of "(2-Bromo-3-fluorophenyl)methanesulfonamide" . Additionally, the regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved using an iridium catalyst, which suggests that similar catalytic systems might be applicable for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related fluorinated derivatives has been elucidated using X-ray diffraction analysis, which provides a precedent for determining the absolute configuration of "(2-Bromo-3-fluorophenyl)methanesulfonamide" . The presence of both bromo and fluoro substituents on the aromatic ring is likely to influence the electronic properties and reactivity of the molecule.
Chemical Reactions Analysis
The compound is expected to participate in various chemical reactions due to the presence of reactive functional groups. For example, the bromo substituent can facilitate further substitution reactions, while the sulfonamide group can be involved in the formation of sulfonates, sulfonamides, and sulfonic acid derivatives . The compound's reactivity could also be exploited in the synthesis of condensed heteroaromatic ring systems, as demonstrated by the one-step synthesis of 1-methylsulfonylindoles from related N-(2-halophenyl)methanesulfonamides .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "(2-Bromo-3-fluorophenyl)methanesulfonamide" are not directly reported in the provided papers, the properties of similar compounds can be inferred. The presence of halogen atoms is likely to affect the compound's boiling point, density, and solubility. The electronic effects of the substituents will influence the acidity of the sulfonamide hydrogen and the overall stability of the molecule. The compound's reactivity in nucleophilic substitution reactions or as an electrophile in aromatic substitution reactions can be anticipated based on the properties of the functional groups present.
Applications De Recherche Scientifique
Catalysis and Environmental Applications
Compounds like “(2-Bromo-3-fluorophenyl)methanesulfonamide” might be involved in catalytic processes or environmental applications. For instance, photocatalytic treatments using TiO2-based materials for the oxidation of reduced sulfur compounds in polluted atmospheres show the potential for decreasing harmful effects in industrial processes (Cantau et al., 2007). This indicates the interest in utilizing advanced materials for environmental remediation, where brominated and fluorinated aromatic compounds could play a role in the design of new photocatalysts.
Pharmaceutical Research
In pharmaceutical research, the synthesis of complex molecules often involves halogenated intermediates due to their reactivity. A practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory drugs, highlights the importance of halogenated compounds in drug development (Qiu et al., 2009). This suggests that “(2-Bromo-3-fluorophenyl)methanesulfonamide” could similarly be valuable in synthesizing medical compounds.
Safety And Hazards
Propriétés
IUPAC Name |
(2-bromo-3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZONLMKRWLZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-fluorophenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

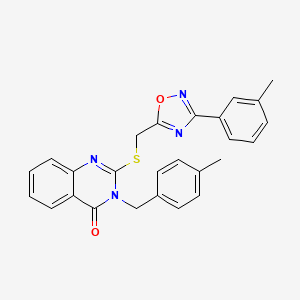
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)
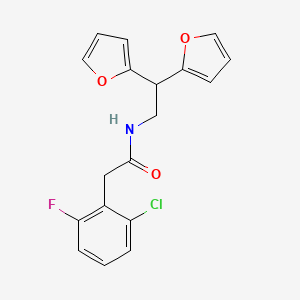
![ethyl 1-(4-chlorophenyl)-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2521630.png)
![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)
![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)
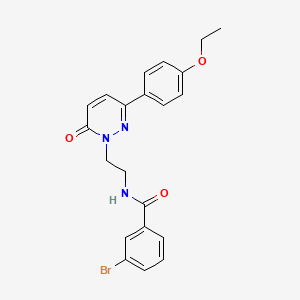
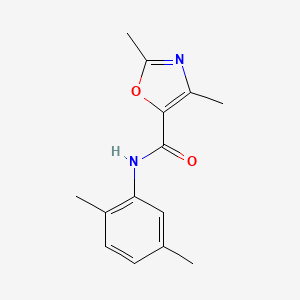
![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)
